ST2 Receptor Binding Affinity and Downstream Bioactivity vs IL-33-GFP
IL-33 probe-1 conjugated to IL-33 (Y143azidoPhe) retained ST2 receptor binding affinity comparable to wild-type IL-33 by ELISA, whereas IL-33-GFP showed no measurable activity in a cytokine-release assay [1]. The bioactivity preservation is critical because GFP fusions (≥27 kDa tag) sterically impair the IL-33/ST2 interaction interface, rendering them unusable for functional studies [1].
| Evidence Dimension | ST2 binding and downstream bioactivity |
|---|---|
| Target Compound Data | IL-33-Y143azidoPhe (conjugated to probe-1): ST2 binding comparable to wild-type IL-33; downstream bioactivity retained. |
| Comparator Or Baseline | IL-33-GFP: no measurable bioactivity in cytokine-release assay |
| Quantified Difference | IL-33-GFP activity = 0; IL-33-probe-1 conjugate activity ≈ wild-type IL-33 (not significantly different by ELISA) |
| Conditions | ELISA binding assay against ST2; cytokine-release assay in HEK-Blue IL-33 reporter cells [1] |
Why This Matters
Procurement of IL-33 probe-1 is essential for experiments requiring functional IL-33 tracking, as the widely used IL-33-GFP alternative is biologically inert in downstream signalling assays.
- [1] Reese, A. E., et al. Inserting “OFF-to-ON” BODIPY Tags into Cytokines: A Fluorogenic Interleukin IL-33 for Real-Time Imaging of Immune Cells. ACS Central Science 2023, 10 (1), 143–154. View Source
